molecular formula C7H15NO2 B1272357 (S)-3-Amino-5-methyl-hexanoic acid CAS No. 22818-43-5

(S)-3-Amino-5-methyl-hexanoic acid

Cat. No.: B1272357
CAS No.: 22818-43-5
M. Wt: 145.2 g/mol
InChI Key: MLYMSIKVLAPCAK-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-5-methyl-hexanoic acid is an organic compound with the molecular formula C7H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-5-methyl-hexanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 3-methyl-hex-2-enoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures is a common approach, where specific enzymes selectively react with one enantiomer, leaving the other untouched. This method is advantageous due to its high specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-5-methyl-hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides or esters.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

(S)-3-Amino-5-methyl-hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-5-methyl-hexanoic acid involves its interaction with specific molecular targets in the body. It can act as a neurotransmitter or modulator, influencing various signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-5-methyl-hexanoic acid: The enantiomer of (S)-3-Amino-5-methyl-hexanoic acid, with different biological activity.

    3-Amino-hexanoic acid: Lacks the methyl group, resulting in different chemical and biological properties.

    5-Methyl-hexanoic acid: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its analogs. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Properties

IUPAC Name

(3S)-3-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMSIKVLAPCAK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375813
Record name (S)-3-Amino-5-methyl-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22818-43-5
Record name (S)-3-Amino-5-methyl-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Amino-5-methyl-hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Amino-5-methylhexanoic acid, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6F7K5U7XB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-3-Amino-5-methyl-hexanoic acid
Reactant of Route 2
(S)-3-Amino-5-methyl-hexanoic acid
Reactant of Route 3
(S)-3-Amino-5-methyl-hexanoic acid
Reactant of Route 4
(S)-3-Amino-5-methyl-hexanoic acid
Reactant of Route 5
(S)-3-Amino-5-methyl-hexanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-Amino-5-methyl-hexanoic acid
Customer
Q & A

Q1: The research article mentions utilizing an Evans enolate based asymmetric alkylation reaction. Why is this method preferred for the synthesis of (S)-Pregabalin?

A1: The synthesis of (S)-Pregabalin requires a high degree of enantioselectivity, meaning we want to preferentially produce the (S)-enantiomer over the (R)-enantiomer. The Evans enolate based asymmetric alkylation reaction [] is a well-established method for achieving this. It utilizes a chiral auxiliary reagent to direct the stereochemistry of the alkylation reaction, leading to a high enantiomeric excess of the desired (S)-Pregabalin. This is crucial because the biological activity of Pregabalin is primarily attributed to the (S)-enantiomer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.